1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-
Overview
Description
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is a versatile chemical compound with the molecular formula C9H23NO3Si. This compound features both an amino group and a trimethoxysilyl group, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- involves several steps. One common method includes the reaction of 3-aminopropyltrimethoxysilane with ethyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis, forming silanols (Si-OH) and methanol (CH3OH) in the presence of water.
Condensation: The silanol groups formed from hydrolysis can further condense with other silanol groups or hydroxyl groups on surfaces, forming stable Si-O-Si bonds.
Substitution: The amino group can react with isocyanates (R-N=C=O) to form stable amide bonds (R-CO-NH2), which is useful for attaching the molecule to surfaces with isocyanate functionalities.
Scientific Research Applications
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- has diverse applications in scientific research:
CO2 Adsorption: The compound, through its derivative N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P), is used in the preparation of CO2 adsorbents.
Forensic and Clinical Toxicology: The compound enhances the sensitivity of determining trace amounts of related substances in urine samples using molecular-imprinted polymer (MIP) based sorbents.
Material Science: Derivatives of the compound are explored for creating new materials, such as epoxy resins based on recycled poly(ethylene terephthalate) (PET), demonstrating its applicability in developing sustainable materials.
Mechanism of Action
The mechanism of action of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- involves its functional groups. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming covalent Si-O-Si bonds, which enhance the material properties through surface modification. The amino group can form stable amide bonds with isocyanates, facilitating the attachment of the molecule to various surfaces.
Comparison with Similar Compounds
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is unique due to its combination of an amino group and a trimethoxysilyl group. Similar compounds include:
3-Aminopropyltrimethoxysilane: Lacks the ethyl and methyl groups, making it less versatile in certain applications.
N,N-Dimethyl-3-aminopropyltrimethoxysilane: Contains two methyl groups on the nitrogen, altering its reactivity and applications.
N-Propyl-3-aminopropyltrimethoxysilane: Features a propyl group instead of an ethyl group, affecting its chemical properties and uses.
Properties
IUPAC Name |
N-ethyl-2-methyl-3-trimethoxysilylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3Si/c1-6-10-7-9(2)8-14(11-3,12-4)13-5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDNYWXDODPUJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889141 | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227085-51-0 | |
Record name | A-Link 15 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227085-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227085510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-3-trimethoxysilyl-2-methyl-propanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.